5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Overview
Description
5-Nitro-3-phenyl-1H-indole-2-carboxylic acid is a heterocyclic aromatic compound featuring an indole core substituted with a nitro group at the 5-position, a phenyl group at the 3-position, and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting they interact with a variety of cellular targets .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, including π–π stacking interactions . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, suggesting they may influence a range of biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can induce a variety of molecular and cellular changes.
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can affect the activity and stability of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by functional group modifications:
Formation of Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Nitration: The indole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Phenyl Substitution: The phenyl group at the 3-position can be introduced via a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated indole in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using reagents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, due to the electron-rich nature of the indole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride, iron powder.
Substitution Reagents: Halogens (chlorine, bromine), sulfuric acid, nitric acid.
Major Products
Amino Derivatives: Reduction of the nitro group yields 5-amino-3-phenyl-1H-indole-2-carboxylic acid.
Halogenated Derivatives: Electrophilic halogenation can produce compounds like 5-chloro-3-phenyl-1H-indole-2-carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole core is a common motif in many bioactive molecules, and modifications of this compound can lead to the discovery of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of the nitro group and carboxylic acid allows for interactions with various biological targets.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for incorporation into materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
5-Nitroindole-2-carboxylic acid: Lacks the phenyl group at the 3-position.
3-Phenylindole-2-carboxylic acid: Lacks the nitro group at the 5-position.
5-Nitro-1H-indole-2-carboxylic acid: Lacks the phenyl group at the 3-position.
Uniqueness
5-Nitro-3-phenyl-1H-indole-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and carboxylic acid groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
5-nitro-3-phenyl-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-15(19)14-13(9-4-2-1-3-5-9)11-8-10(17(20)21)6-7-12(11)16-14/h1-8,16H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZNTPXQZKYUKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351459 | |
Record name | 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661251 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14182-37-7 | |
Record name | 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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